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molecular formula C8H18N2O B8680700 1-Butyl-3-propylurea CAS No. 38014-62-9

1-Butyl-3-propylurea

Cat. No. B8680700
M. Wt: 158.24 g/mol
InChI Key: GCOXCQKMIUIYOR-UHFFFAOYSA-N
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Patent
US05158808

Procedure details

205.76 Grams (3.48 moles) of n-propylamine were charged to a 1-1., round bottom flask equipped with stirrer, thermometer, reflux condenser and addition funnel. 313.7 Grams (3.16 moles) of butyl isocyanate were charged to the addition funnel and added to the flask with stirring at a rate which maintained the contents at about 60°-65° C. Toluene was added to dissolve the solid product for transfer to a stripping vessel. The crude product solution was about 92 area % ureas on a solvent-free basis by gas chromatography. The crude product solution was freed of most of the solvent and lights under vacuum with a rotary evaporator leaving 480.6 g of pale yellow solid melting from 68°-70° C. Infrared analysis showed a clean spectrum in agreement with the proposed structure's functionality. The gas chromatograph showed three, major peaks in a 1:2:1 ratio indicating possible `scrambling` of alkyl groups and a statistically determined ratio of products.
Quantity
3.48 mol
Type
reactant
Reaction Step One
Quantity
3.16 mol
Type
reactant
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ureas
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:4])[CH2:2][CH3:3].[CH2:5]([N:9]=[C:10]=[O:11])[CH2:6][CH2:7][CH3:8]>C1(C)C=CC=CC=1>[CH2:1]([NH:4][C:10]([NH:9][CH2:5][CH2:6][CH2:7][CH3:8])=[O:11])[CH2:2][CH3:3]

Inputs

Step One
Name
Quantity
3.48 mol
Type
reactant
Smiles
C(CC)N
Step Two
Name
Quantity
3.16 mol
Type
reactant
Smiles
C(CCC)N=C=O
Step Three
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
ureas
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
with stirring at a rate which
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
, round bottom flask equipped with stirrer
TEMPERATURE
Type
TEMPERATURE
Details
thermometer, reflux
ADDITION
Type
ADDITION
Details
condenser and addition funnel
ADDITION
Type
ADDITION
Details
added to the flask
TEMPERATURE
Type
TEMPERATURE
Details
maintained the contents at about 60°-65° C
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the solid product for transfer to a stripping vessel
CUSTOM
Type
CUSTOM
Details
with a rotary evaporator

Outcomes

Product
Name
Type
product
Smiles
C(CC)NC(=O)NCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 480.6 g
YIELD: CALCULATEDPERCENTYIELD 96.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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